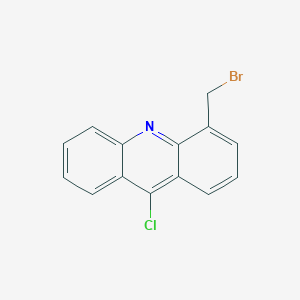

4-(Bromomethyl)-9-chloroacridine

Description

Structure

3D Structure

Properties

CAS No. |

15971-23-0 |

|---|---|

Molecular Formula |

C14H9BrClN |

Molecular Weight |

306.58 g/mol |

IUPAC Name |

4-(bromomethyl)-9-chloroacridine |

InChI |

InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |

InChI Key |

OLOLSQNSZAVZFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Profile of 4-(Bromomethyl)-9-chloroacridine: A Technical Guide

Predicted Physicochemical and Spectroscopic Properties

While specific experimental values for 4-(Bromomethyl)-9-chloroacridine are unavailable, its properties can be inferred from its constituent parts and similar structures. The presence of the chloro- and bromomethyl- substituents on the acridine core will influence its solubility, reactivity, and spectral characteristics.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 9-Chloroacridine[1][2] | 9-(Bromomethyl)acridine[3][4][5][6] |

| Molecular Formula | C₁₄H₉BrClN | C₁₃H₈ClN | C₁₄H₁₀BrN |

| Molecular Weight | 306.59 g/mol | 213.66 g/mol | 272.14 g/mol |

| Appearance | Predicted to be a yellow to brown solid | - | Pale yellow to brown powder/crystal |

| Melting Point | Not available | 116-120 °C | 160-165 °C |

| Boiling Point | Not available | - | 420.7 °C (Predicted) |

| Solubility | Predicted to be soluble in methanol and other organic solvents | - | Soluble in Methanol |

| pKa | Not available | - | 4.84 (Predicted) |

Reactivity and Stability

The chemical reactivity of this compound is expected to be dictated by two primary functional groups: the chloro group at the 9-position and the bromomethyl group at the 4-position.

-

9-Chloro Group: The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This makes it a versatile handle for introducing a wide range of substituents, such as amines, phenols, and thiols, which is a common strategy in the synthesis of biologically active acridine derivatives.[7] 9-Chloroacridine itself is known to be readily hydrolyzed in neutral and acidic solutions.

-

4-(Bromomethyl) Group: The bromomethyl group is a reactive benzylic halide. The bromine atom can be readily displaced by nucleophiles in SN2 reactions. This functionality is often used for covalent modification of biological macromolecules, such as DNA, or for conjugation to other molecules.[6]

Stability: The compound is predicted to be light-sensitive. It should be stored in a cool, dark place under an inert atmosphere to prevent degradation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve a multi-step process, likely starting from 2-chloro-N-(m-tolyl)anthranilic acid. This proposed pathway is based on established methods for the synthesis of substituted acridines.[8]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These are based on analogous transformations reported in the literature for similar acridine derivatives.[8]

Step 1: Synthesis of 2-((4-Methyl-2-carboxyphenyl)amino)benzoic Acid (Intermediate I)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent), 2-chlorobenzoic acid (1 equivalent), sodium acetate (2 equivalents), copper powder (0.1 equivalents), and a catalytic amount of copper(I) oxide in dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux at 160-170 °C for 6-8 hours.

-

Workup: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from ethanol to yield the desired N-arylanthranilic acid.

Step 2: Synthesis of 4-Methylacridin-9(10H)-one (Intermediate II)

-

Reaction Setup: Add 2-((4-methyl-2-carboxyphenyl)amino)benzoic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture gently on a water bath to initiate the reaction, then heat at a higher temperature (e.g., 140-150 °C) for 2 hours to ensure complete cyclization.

-

Workup: Carefully quench the reaction mixture by pouring it onto ice. The resulting precipitate is the acridone.

-

Purification: Filter the solid, wash thoroughly with water until neutral, and dry.

Step 3: Synthesis of 9-Chloro-4-methylacridine (Intermediate III)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-methylacridin-9(10H)-one (1 equivalent) in freshly distilled phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup: After cooling, remove the excess POCl₃ under reduced pressure. The residue is then carefully poured into a mixture of ice and ammonia to neutralize the acid and precipitate the crude 9-chloro-4-methylacridine.

-

Purification: Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 4: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve 9-chloro-4-methylacridine (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reaction: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents). Heat the mixture to reflux under a UV lamp to initiate the free-radical bromination of the methyl group.

-

Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the proposed bromination step.

Safety and Handling

Based on the data for related compounds, this compound should be handled with care.

Table 2: Hazard Information for Related Acridine Compounds

| Hazard Statement | Compound | Reference |

| Causes skin irritation | 9-(Bromomethyl)acridine | [5] |

| Causes serious eye irritation | 9-(Bromomethyl)acridine | [5] |

| May cause respiratory irritation | 9-(Bromomethyl)acridine | [5] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

Potential Applications

Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][9] The dual reactivity of this compound makes it an interesting scaffold for drug design. The 9-chloro position allows for the introduction of various side chains to modulate pharmacological properties, while the bromomethyl group can act as a reactive probe or a covalent linker to biological targets. This compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents or molecular probes for chemical biology research.[6]

References

- 1. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Chloroacridine 97 1207-69-8 [sigmaaldrich.com]

- 3. 9-(BROMOMETHYL)ACRIDINE | 1556-34-9 [chemicalbook.com]

- 4. 9-(Bromomethyl)acridine BioReagent, fluorescence, = 97.0 HPLC 1556-34-9 [sigmaaldrich.com]

- 5. 9-(bromomethyl)acridine, CAS No. 1556-34-9 - iChemical [ichemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. kronika.ac [kronika.ac]

- 8. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 9. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-9-chloroacridine

Abstract: This whitepaper provides an in-depth technical guide for the multi-step synthesis and comprehensive characterization of 4-(Bromomethyl)-9-chloroacridine, a key intermediate for drug discovery and development. The acridine scaffold is a well-established pharmacophore known for its DNA intercalating properties, leading to applications in anticancer and antimalarial agents.[1][2] The title compound features two distinct reactive sites—the C9-chloro and the C4-bromomethyl groups—making it a highly versatile building block for creating diverse libraries of novel therapeutic candidates. This document details the experimental protocols, presents expected characterization data, and illustrates the synthetic and analytical workflows for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction

Acridine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent biological activities, including antibacterial, antimalarial, and antitumor properties.[2][3] Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, disrupting cellular processes like replication and transcription, which is a primary mechanism for their anticancer effects.[1] 9-chloroacridine is a crucial precursor in the synthesis of many of these derivatives, as the chlorine atom at the 9-position is readily displaced by various nucleophiles.[1][4][5]

The introduction of a bromomethyl group at the 4-position adds a second, orthogonal reactive handle. This allows for sequential or differential functionalization, enabling the synthesis of complex molecules and bifunctional agents. This compound is therefore a valuable building block for developing next-generation acridine-based therapeutics. This guide outlines a reliable synthetic pathway from commercially available starting materials and provides a detailed summary of the necessary characterization techniques.

Synthetic Pathway

The synthesis of this compound is accomplished via a three-step sequence starting from the formation of a substituted N-phenylanthranilic acid, followed by cyclization to form the acridone core, chlorination, and finally, a radical bromination of the methyl group.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylphenylamino)benzoic Acid

This step involves a copper-catalyzed Ullmann condensation reaction.[6][7]

-

Reagents:

-

2-Chlorobenzoic acid (1 equiv.)

-

p-Toluidine (2 equiv.)

-

Anhydrous potassium carbonate (1.5 equiv.)

-

Copper powder (0.1 equiv.)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid, p-toluidine, potassium carbonate, and copper powder.

-

Add DMF as the solvent and heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(p-tolylamino)benzoic acid as a solid.[2]

-

Step 2: Synthesis of 9-Chloro-4-methylacridine

This step combines the cyclization of the N-phenylanthranilic acid to the acridone, followed by in-situ chlorination using phosphorus oxychloride (POCl₃).[2][4]

-

Reagents:

-

2-(4-Methylphenylamino)benzoic acid (1 equiv.)

-

Phosphorus oxychloride (POCl₃) (10-15 equiv.)

-

-

Procedure:

-

In a fume hood, carefully add 2-(4-methylphenylamino)benzoic acid to an excess of phosphorus oxychloride in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture gently on a water bath to about 90 °C for 30 minutes, then increase the temperature and reflux for 2-3 hours (approx. 140-150 °C).[2] The solution will become dark and viscous.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

A yellow-green precipitate of 9-chloro-4-methylacridine hydrochloride will form.

-

Neutralize the mixture by slowly adding a cold aqueous ammonia or sodium carbonate solution until the solution is alkaline (pH 8-9).

-

Filter the resulting solid, wash extensively with water, and dry. The crude 9-chloro-4-methylacridine can be purified by recrystallization from ethanol or acetone.

-

Step 3: Synthesis of this compound

This final step is a free-radical bromination at the benzylic position of the methyl group.

-

Reagents:

-

9-Chloro-4-methylacridine (1 equiv.)

-

N-Bromosuccinimide (NBS) (1.1 equiv.)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv., radical initiator)

-

Carbon tetrachloride (CCl₄) or Benzene (anhydrous)

-

-

Procedure:

-

To a flask protected from light, dissolve 9-chloro-4-methylacridine in anhydrous CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux for 4-8 hours. The reaction can be initiated with a UV lamp if necessary. Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like chloroform/hexane to yield this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final compound. The workflow involves initial purification followed by a battery of spectroscopic analyses.

Caption: Workflow for the purification and characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for this compound.

| Parameter | Expected Value / Observation | Notes |

| Molecular Formula | C₁₄H₉BrClN | |

| Molecular Weight | 306.59 g/mol | |

| Appearance | Pale yellow to light brown solid | |

| Melting Point | >160 °C | Based on similar structures like 9-(bromomethyl)acridine (160-165 °C).[8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.5 (m, Ar-H), δ 7.5-8.0 (m, Ar-H), δ 5.1-5.3 (s, 2H, -CH₂Br) | Aromatic protons will show complex multiplets. The key singlet for the bromomethyl group is expected to be significantly downfield. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-150 (quaternary C), δ 120-135 (aromatic CH), δ 30-35 (-CH₂Br) | Expected range for the brominated benzylic carbon. |

| IR Spectroscopy (KBr, cm⁻¹) | 3050-3100 (Ar C-H), 1620-1640 (C=N), 1500-1580 (Ar C=C), ~1220 (C-N), ~850 (C-Cl), ~650 (C-Br) | Characteristic peaks for the acridine core and halogen substituents. |

| Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ ≈ 305.9785 | Calculated for C₁₄H₁₀⁷⁹Br³⁵ClN⁺. The spectrum will show a characteristic isotopic pattern due to the presence of both Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). |

Applications in Drug Development

The dual reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the development of targeted therapeutics. The two electrophilic centers can be targeted by different nucleophiles, allowing for the synthesis of a wide array of derivatives.

Caption: Role of this compound in drug discovery.

-

Substitution at C9: The chlorine at the 9-position is highly susceptible to nucleophilic aromatic substitution. It readily reacts with amines, thiols, and alcohols to generate a wide range of 9-substituted acridines, a common strategy for tuning the biological activity and pharmacokinetic properties of these compounds.[2][9]

-

Substitution at the Bromomethyl Group: The benzylic bromide is an excellent leaving group, facilitating SN2 reactions with a variety of nucleophiles such as phenoxides, carboxylates, and secondary amines. This allows for the introduction of linker groups, solubilizing moieties, or secondary pharmacophores.

This dual functionality enables the creation of molecules for targeted drug delivery, dual-target inhibitors, or fluorescent probes for biological imaging.[1]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined three-step synthetic protocol is robust and utilizes established organic reactions. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. Given its strategic importance as a versatile chemical intermediate, this compound serves as a valuable platform for the exploration of novel acridine-based compounds in modern drug discovery programs.

References

- 1. kronika.ac [kronika.ac]

- 2. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 3. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. 9-(bromomethyl)acridine, CAS No. 1556-34-9 - iChemical [ichemical.com]

- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]

Navigating the Challenges of 4-(Bromomethyl)-9-chloroacridine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-(Bromomethyl)-9-chloroacridine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Introduction

This compound belongs to the acridine family, a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, and antiparasitic properties. The unique planar structure of the acridine ring allows it to intercalate into DNA, a mechanism central to its biological effects. The addition of a bromomethyl group at the 4-position and a chloro group at the 9-position introduces reactive sites, making this molecule a versatile building block for novel therapeutics while also influencing its solubility and stability profiles. Understanding these characteristics is paramount for its effective use in research and drug development.

Physicochemical Properties

Appearance: Based on related compounds, this compound is expected to be a pale yellow to brown crystalline solid.[1]

Melting Point: The melting point of 9-chloroacridine is reported to be in the range of 116-120 °C, while that of 9-(bromomethyl)acridine is approximately 165 °C.[1] The melting point of the title compound is likely to be influenced by both substituents.

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and biological activity. Based on the known solubility of related acridine derivatives, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The acridine core is largely nonpolar, but the nitrogen heteroatom and the polarizable bromo and chloro substituents may allow for some solubility in polar protic solvents, particularly alcohols. 9-Chloroacridine is known to be soluble in methanol.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with both polar and nonpolar characteristics. Acridine orange, a related derivative, is soluble in DMSO and DMF.[3] |

| Nonpolar | Chloroform, Dichloromethane (DCM) | Soluble | The large, aromatic acridine ring system is expected to confer significant nonpolar character, leading to good solubility in halogenated solvents. 9-Chloroacridine is soluble in chloroform.[2] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The presence of polar functional groups is likely to limit solubility in highly nonpolar hydrocarbon solvents. |

Stability Considerations

The stability of this compound is influenced by its reactive functional groups. The 9-chloro substituent is susceptible to nucleophilic substitution, and the bromomethyl group is a reactive alkylating agent.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Potential Degradation Pathway | Recommended Handling |

| Aqueous Solutions | Hydrolysis of the 9-chloro group to form the corresponding acridone.[4] | Prepare aqueous solutions fresh and consider using buffered solutions to control pH. |

| Acidic/Basic Conditions | Accelerated hydrolysis of the 9-chloro group. Potential reactions involving the bromomethyl group. | Avoid exposure to strong acids and bases. 9-Chloroacridine is known to degrade under extreme pH.[2] |

| Light Exposure | Photochemical degradation is possible for aromatic systems. | Store in amber vials or protect from light. |

| Elevated Temperature | Increased rate of degradation. | Store at recommended low temperatures (e.g., 2-8 °C), potentially under an inert atmosphere, as suggested for 9-(bromomethyl)acridine.[1] |

Experimental Protocols

Due to the lack of specific published data for this compound, the following sections provide detailed, generalized experimental protocols that can be adapted to determine its solubility and stability.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Stability Assessment Protocol

Stability testing is crucial to establish the shelf-life and appropriate storage conditions. A typical stability study involves exposing the compound to various stress conditions.

Biological Context: Mechanism of Action

Acridine derivatives primarily exert their biological effects through interaction with DNA. The planar aromatic ring system allows them to intercalate between DNA base pairs, leading to a distortion of the double helix. This can interfere with DNA replication and transcription. Furthermore, many acridine derivatives are known to be inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes. The bromomethyl group on this compound can also potentially act as an alkylating agent, forming covalent bonds with DNA bases, which can lead to DNA damage and cell death.

References

An In-depth Technical Guide to the Fluorescence Mechanism of Acridine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the fluorescence of acridine-based compounds. Acridines are a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of many synthetic dyes and fluorescent probes.[1][2] Their planar structure and extensive π-conjugated system are fundamental to their rich photophysical properties.[2] The versatility of acridine chemistry allows for fine-tuning of these properties, making them invaluable tools in various scientific disciplines, including cellular imaging, nucleic acid detection, and as potential therapeutic agents.[1][3][4]

Core Mechanism of Acridine Fluorescence

The fluorescence of acridine originates from its distinct electronic structure. The process can be understood by examining the transitions between electronic energy states.

-

Excitation: Upon absorbing a photon of appropriate energy (typically in the UV or visible range), the π-electron system of the acridine molecule is promoted from its electronic ground state (S₀) to a higher energy singlet excited state (S₁ or S₂). This process involves a π → π* transition, characteristic of aromatic systems.[5][6]

-

Excited-State Lifetime: Once in the excited state, the molecule exists for a very short period, typically on the nanosecond scale. During this time, it undergoes rapid vibrational relaxation, losing some energy as heat to its surroundings and relaxing to the lowest vibrational level of the S₁ state.

-

Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay process is known as fluorescence. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is known as the Stokes shift.[7]

-

Non-Radiative Decay: Fluorescence competes with non-radiative decay pathways, where the excited-state energy is dissipated as heat through processes like internal conversion and intersystem crossing to a triplet state. The efficiency of fluorescence is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons.[5]

The surrounding environment, including solvent polarity and pH, can significantly influence these processes by altering the energy levels of the excited states.[6]

Modulation of Fluorescence: Interaction with Biomolecules

A primary application of acridine compounds is as fluorescent probes for biomolecules, particularly nucleic acids. The interaction mechanism profoundly affects their fluorescence output.

Acridine-Nucleic Acid Binding: The planar structure of the acridine ring allows it to insert itself between the base pairs of double-stranded DNA (dsDNA), a process known as intercalation .[3][8] This interaction is stabilized by π-π stacking forces. Alternatively, acridine derivatives can bind to single-stranded DNA (ssDNA) or RNA through electrostatic interactions.[8][9]

-

Fluorescence Changes upon Intercalation: When acridine intercalates into dsDNA, its molecular structure becomes more rigid and is shielded from solvent-induced quenching. This restriction of molecular motion reduces non-radiative decay, often leading to a significant enhancement in fluorescence quantum yield.

-

Differential Staining (Acridine Orange): Acridine Orange (AO) is a classic example that demonstrates differential fluorescence based on its binding target.

-

When AO intercalates into dsDNA , it is in a monomeric form and emits green fluorescence (~525 nm).[8][9][10]

-

When it binds to ssDNA or RNA , electrostatic interactions lead to the stacking of AO molecules. This aggregation results in a red-shifted emission, producing red fluorescence (~650 nm).[8][9] This property allows for the simultaneous visualization of DNA and RNA within cells.

-

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through various mechanisms:

-

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in the solution. This process is diffusion-dependent and enhances the non-radiative deactivation rate without changing the absorption spectrum of the fluorophore.[11]

-

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of excitable fluorophores.

-

Charge Transfer: Quenching can also occur via photoinduced electron transfer (PET) or charge transfer from an anion to the excited acridine molecule.[11][12] The efficiency of this process often depends on the oxidation potential of the quenching anion.[12]

Quantitative Data of Acridine-Based Compounds

The photophysical properties of acridine derivatives are highly dependent on their chemical structure and environment. The table below summarizes key quantitative data for selected compounds.

| Compound/Derivative | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (PLQY / Φ_F) | Solvent/Medium | Reference |

| Acridine Orange (AO) | 502 | 525 | - | Bound to dsDNA | [9][10] |

| Acridine Orange (AO) | 460 | 650 | - | Bound to RNA/ssDNA | [8][9] |

| Propidium Iodide (PI) | 535 | 617 | - | Bound to DNA | [13] |

| Ligand L1 | 365 | 553 | 0.24% | Toluene | [5] |

| Boron Complex P1 | 365 | 608 | 3.4% | Toluene | [5] |

| Probe 1a | - | 553 to 594 | 0.5% to 35.6% | Increasing Solvent Polarity | [14] |

| Bisacridono-host (11) | 253 | 440 | 0.39 | Acetonitrile | [7] |

Experimental Protocols

A. General Protocol for Characterizing Acridine Fluorescence

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of an acridine-based compound.

-

Sample Preparation:

-

Prepare a stock solution of the acridine compound in a suitable high-purity solvent (e.g., ethanol, toluene, or phosphate-buffered saline for biological applications) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute working solution (typically 1-10 µM) in the same solvent. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm) to determine the absorption maxima (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Set the excitation wavelength to the primary absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting ~10 nm above the excitation wavelength to well past the expected emission peak (e.g., if λ_ex is 490 nm, scan from 500 nm to 750 nm).

-

Record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

-

-

Determination of Photoluminescence Quantum Yield (PLQY):

-

The PLQY can be determined relative to a well-characterized fluorescence standard (e.g., quinine sulfate or rhodamine 6G).

-

Prepare solutions of the standard and the unknown sample with closely matched absorbances at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

-

Calculate the PLQY using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

B. Protocol for Acridine-DNA Binding Assay

This protocol describes a fluorescence titration experiment to study the interaction between an acridine derivative and DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of the acridine compound (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Prepare a concentrated stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine its concentration accurately via UV absorbance at 260 nm.

-

-

Fluorescence Titration:

-

Place a fixed volume of the acridine solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of the acridine solution alone.

-

Add small, successive aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Observe the changes in intensity (enhancement or quenching) and any shifts in the emission wavelength.

-

The binding constant (K_b) can be calculated by fitting the titration data to an appropriate binding model, such as the Stern-Volmer equation for quenching or other models for binding-induced enhancement.

-

Visualizations of Key Mechanisms and Workflows

Diagram 1: Generalized Jablonski Diagram for Acridine Fluorescence

Caption: Simplified Jablonski diagram illustrating the electronic transitions in acridine fluorescence.

Diagram 2: Acridine Orange Interaction with Nucleic Acids

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Acridine Orange | AAT Bioquest [aatbio.com]

- 9. Acridine orange - Wikipedia [en.wikipedia.org]

- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 11. What is Fluorescence Quenching? [edinst.com]

- 12. researchgate.net [researchgate.net]

- 13. logosbio.com [logosbio.com]

- 14. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on the Acridine Scaffold

This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of bromomethyl-substituted acridines. The acridine scaffold is a privileged structure in medicinal chemistry, known for its DNA intercalating properties. The introduction of a bromomethyl group provides a reactive handle for the synthesis of a diverse range of derivatives with significant potential in drug development, particularly as anticancer agents.

Synthesis of Bromomethylacridines

The synthesis of bromomethylacridines is a crucial first step in the development of more complex and biologically active molecules. Several methods have been reported for the bromomethylation of the acridine ring.

A common approach involves the direct bromomethylation of acridine using bromomethylmethylether (BMME) in the presence of a strong acid like sulfuric acid.[1] This method allows for the regioselective introduction of one or two bromomethyl groups. Another strategy is the bromination of a methyl-substituted acridine using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]

Table 1: Synthesis of Representative Bromomethylacridines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Acridine | Bromomethylmethylether (BMME), H₂SO₄, 50 °C, 12 h | 4,5-Bis(bromomethyl)acridine | 66.2 | [1] |

| 4-Methylacridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Cyclohexane, 500-Watt tungsten lamp, 6 h | 4-(Bromomethyl)acridine | 69 | [2] |

Experimental Protocol: Synthesis of 4,5-Bis(bromomethyl)acridine[1]

-

To a solution of acridine (179 mg, 1 mmol) in concentrated sulfuric acid (10 mL) at 50 °C, add bromomethylmethylether (BMME) (500 mg, 4 mmol).

-

Maintain the reaction mixture at 50 °C under a nitrogen atmosphere for 12 hours.

-

Cool the mixture on ice for 1 hour.

-

Extract the mixture with chloroform (CHCl₃).

-

Dry the organic phase over sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (6:1) solvent system to obtain 4,5-bis(bromomethyl)acridine as a yellow powder.

Reactivity of the Bromomethyl Group: N-Alkylation

The bromomethyl group on the acridine scaffold is a versatile electrophilic handle for nucleophilic substitution reactions.[3] This reactivity is widely exploited for the synthesis of novel acridine derivatives through N-alkylation of various amines. This reaction is fundamental in creating bis- and tetra-acridine compounds, which often exhibit enhanced DNA binding and biological activity.[2]

The N-alkylation reaction typically proceeds by reacting the bromomethylacridine with a primary or secondary amine in a suitable solvent, often with heating.[2] The choice of amine dictates the nature of the linker and the final structure of the polyacridine derivative.

Table 2: N-Alkylation Reactions of Bromomethylacridines

| Bromomethylacridine | Amine | Reaction Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-(Bromomethyl)acridine | Ethylenediamine | Acetonitrile, reflux, 2 h | N,N'-Bis[methyl(4'-acridinyl)]aminoethylamine | Not specified |[2] | | 4-(Bromomethyl)acridine | Homopiperazine | Acetonitrile, reflux | N,N'-Bis[methyl(4'-acridinyl)]homopiperazine | 41 |[2] | | 4-(Bromomethyl)acridine | p-Chlorophenylamine | Acetonitrile, reflux | N,N'-Bis--INVALID-LINK--amine | 26 |[2] |

Experimental Protocol: Synthesis of N,N'-Bis[methyl(4'-acridinyl)]homopiperazine[2]

-

Prepare a mixture of 4-(bromomethyl)acridine (0.2 g, 0.73 mmol) and homopiperazine (0.075 g, 0.75 mmol) in acetonitrile.

-

Stir and reflux the mixture.

-

After the reaction is complete, cool the solution and filter.

-

Evaporate the solvent from the filtrate.

-

The resulting product can be further purified by recrystallization or chromatography to yield the desired N,N'-Bis[methyl(4'-acridinyl)]homopiperazine.

Biological Applications and Mechanism of Action

Bromomethylacridine derivatives are primarily investigated for their potential as anticancer agents. Their mechanism of action is often attributed to their ability to interact with DNA through a dual mechanism: intercalation and alkylation.[4][5] The planar acridine ring intercalates between the base pairs of the DNA double helix, while the reactive bromomethyl groups can form covalent bonds with nucleophilic sites on the DNA bases, such as the N7 position of guanine.[1][5] When two bromomethyl groups are present on the acridine scaffold, they can form interstrand crosslinks, which are highly cytotoxic lesions that can trigger apoptosis.[1][4]

Furthermore, some acridine derivatives have been shown to inhibit the activity of topoisomerase II, an essential enzyme involved in DNA replication and transcription.[6][7] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately inducing cell death.[6]

Caption: Mechanism of action of bromomethylacridines.

The cytotoxic effects of bromomethylacridine derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent antiproliferative activity.

Table 3: Cytotoxic Activity of Acridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4,5-Bis(bromomethyl)acridine | CCRF-HSB-2 (Human T cell leukemia) | 1.1 | [1] |

| 4,5-Bis(chloromethyl)acridine | CCRF-HSB-2 (Human T cell leukemia) | 0.5 | [1] |

| Cisplatin (Reference) | CCRF-HSB-2 (Human T cell leukemia) | 1.9 | [1] |

| Acridine Derivative 3g | MCF-7 (Breast) | < 10 | [8] |

| Acridine Derivative 3m | HCT-15 (Colon) | < 10 | [8] |

| Acridine Derivative 5g | A-549 (Lung) | < 10 | [8] |

| Acridine-thiosemicarbazone DL-08 | B16-F10 (Melanoma) | 14.79 | [6] |

Experimental Protocol: Topoisomerase IIα Inhibition Assay[6]

-

Incubate native supercoiled pUC19 plasmid DNA with 2 units of human topoisomerase IIα at 37 °C for 30 minutes.

-

For the experimental groups, add the acridine derivative at a concentration of 100 µM to the incubation mixture.

-

Use a known topoisomerase II inhibitor, such as amsacrine (mAMSA), as a positive control.

-

Include a negative control with the enzyme but without any inhibitor.

-

After incubation, stop the reaction and run the DNA samples on an agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase IIα-induced DNA relaxation is indicated by the presence of the supercoiled DNA band.

Experimental Workflow

The development of novel bromomethylacridine-based drug candidates follows a logical workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A typical experimental workflow for drug discovery.

Conclusion

The bromomethyl group is a key functional moiety on the acridine scaffold that enables the synthesis of a wide array of derivatives with significant therapeutic potential. The inherent DNA intercalating ability of the acridine core, combined with the DNA alkylating capacity of the bromomethyl group, provides a powerful dual mechanism of action for anticancer drug design. This guide has provided an overview of the synthesis, reactivity, and biological evaluation of bromomethylacridines, offering valuable protocols and data for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of new Bis- and Tetra-Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 9-Chloroacridine Derivatives: A Technical Guide for Pharmaceutical Research

An In-depth exploration of the synthesis, biological activity, and therapeutic applications of 9-chloroacridine derivatives for researchers, scientists, and drug development professionals.

Introduction: The acridine scaffold, a nitrogen-containing heterocyclic ring system, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities. Among these, 9-chloroacridine serves as a crucial synthetic intermediate for a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on 9-chloroacridine derivatives, focusing on their synthesis, mechanisms of action, and potential pharmaceutical applications. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising field.

Synthesis of 9-Chloroacridine and its Derivatives

The foundational step in the exploration of this class of compounds is the synthesis of the 9-chloroacridine core, which is typically achieved through the cyclization of N-phenylanthranilic acid. This intermediate is then readily diversified by nucleophilic substitution at the C9 position.

General Synthesis of 9-Chloroacridine

A common laboratory-scale synthesis of 9-chloroacridine involves a two-step process starting from N-phenylanthranilic acid.

Experimental Protocol: Synthesis of 9-Chloroacridine [1]

-

Step 1: Cyclization of N-phenylanthranilic acid. N-phenylanthranilic acid (1 equivalent) is reacted with phosphorus oxychloride (POCl3) (a molar excess, e.g., 7.6 equivalents) under a nitrogen atmosphere.

-

The reaction mixture is heated under reflux for a specified period (e.g., 2-3 hours) to facilitate the cyclization and formation of the acridone intermediate.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Step 2: Chlorination. The resulting intermediate is then treated to yield 9-chloroacridine.

-

The crude product is poured onto crushed ice with stirring to precipitate the 9-chloroacridine.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Synthesis of 9-Aminoacridine Derivatives

The chlorine atom at the 9-position of 9-chloroacridine is highly susceptible to nucleophilic substitution, allowing for the facile synthesis of a diverse library of 9-aminoacridine derivatives.

Experimental Protocol: General Synthesis of 9-Aminoacridine Derivatives [1]

-

9-Chloroacridine (1 equivalent) is dissolved in a suitable solvent, such as phenol or a high-boiling alcohol.

-

The appropriate primary or secondary amine (1 equivalent or a slight excess) is added to the solution.

-

The reaction mixture is heated under reflux for several hours (typically 2-4 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The resulting solid is collected by filtration, washed with the non-polar solvent, and dried.

-

Recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) is performed to obtain the pure 9-aminoacridine derivative.

dot

General workflow for the synthesis and screening of 9-chloroacridine derivatives.

Pharmaceutical Applications and Biological Activities

9-Chloroacridine derivatives have been investigated for a wide range of therapeutic applications, with the most prominent being in cancer, infectious diseases, and inflammation.

Anticancer Activity

The anticancer properties of 9-acridine derivatives are the most extensively studied. Their mechanisms of action are often multifactorial, involving DNA intercalation, inhibition of key enzymes like topoisomerases, and modulation of critical signaling pathways.

The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of DNA, leading to a distortion of the double helix and interference with DNA replication and transcription.[2] Furthermore, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[3][4][5] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[5][6]

Experimental Protocol: Topoisomerase II Inhibition Assay [3][6]

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), human topoisomerase IIα enzyme, and an assay buffer in a microcentrifuge tube.

-

Compound Addition: The test compound (9-acridine derivative) is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide or amsacrine) is used as a positive control, and a solvent control (e.g., DMSO) is also included.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis.

-

Visualization: The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the decrease in the amount of relaxed DNA and the increase in the amount of supercoiled DNA compared to the control.

dot

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. kronika.ac [kronika.ac]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Historical development of acridine compounds as fluorescent labels.

An In-depth Technical Guide to the Historical Development of Acridine Compounds as Fluorescent Labels

Introduction

Acridine and its derivatives represent a class of nitrogen heterocyclic compounds that have played a pivotal role in the advancement of fluorescence microscopy and cellular analysis. Structurally, acridine is a planar molecule composed of three fused aromatic rings, resembling anthracene but with one central CH group replaced by a nitrogen atom. This unique structure confers inherent fluorescence and the ability to interact with biological macromolecules, particularly nucleic acids. First isolated from coal tar in the late 19th century, acridines have evolved from simple textile dyes and antiseptics into sophisticated fluorescent probes essential for modern biological research and clinical diagnostics.[1][2] This guide provides a comprehensive overview of the historical development of acridine compounds as fluorescent labels, detailing their discovery, mechanisms of action, key applications, and the evolution of their derivatives.

Early Discoveries and Biological Applications

The journey of acridine began in the late nineteenth century when Carl Gräbe and Heinrich Caro first isolated it from coal tar. Initially, acridine dyes were popular in the fabric industry.[3] Their biological significance was not explored until the early 20th century. In 1912, Paul Ehrlich, the father of chemotherapy, proposed the use of acridines as antimalarial agents.[1][3] A decade later, Carl Browning suggested their application as antimicrobial agents.[1][3] During World War I and II, acridine dyes were widely used as topical antiseptics before the advent of penicillin.[1][3] These early applications, while not centered on fluorescence, established the biocompatibility and biological activity of the acridine scaffold, paving the way for its future use as a cellular stain.

The Dawn of a Fluorescent Era: Acridine Orange

The mid-twentieth century marked a turning point with the application of Acridine Orange (AO) as a fluorescent stain. AO, a cell-permeable and nucleic acid-selective dye, became the cornerstone of acridine-based fluorescence microscopy.[4] It was initially used for examining microbial content in environmental samples like soil and for direct counts of aquatic bacteria.[4]

The most remarkable property of Acridine Orange is its metachromatic fluorescence, meaning it emits different colors of light depending on how it binds to its target and its local concentration.[5][6]

-

Green Fluorescence: When AO intercalates between the base pairs of double-stranded DNA (dsDNA), it exists as a monomer. Upon excitation with blue light, it emits a bright green fluorescence.[6][7][8]

-

Red Fluorescence: When AO binds to single-stranded nucleic acids (ssDNA or RNA), it does so primarily through electrostatic interactions, leading to the formation of stacked aggregates. These aggregates emit a red-orange fluorescence.[6][7]

This differential staining allows for the simultaneous visualization of DNA in the nucleus (green) and RNA in the cytoplasm and nucleolus (red) within the same cell.[5] Furthermore, AO is a weak base that accumulates in acidic cellular compartments.[7] This property makes it an excellent probe for staining lysosomes and other acidic vacuoles, which fluoresce bright orange or red.[1][7] This has been instrumental in studying cellular processes like autophagy and apoptosis.[4]

Photophysical Properties of Acridine Orange

The following table summarizes the key spectral properties of Acridine Orange when bound to different nucleic acids.

| Target Molecule | Binding Mode | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Double-stranded DNA | Intercalation (Monomer) | ~502 nm[4] | ~525 nm[4] | Green |

| Single-stranded RNA/DNA | Electrostatic Stacking (Aggregate) | ~460 nm[4][7] | ~650 nm[4][7] | Red/Orange |

Expansion of the Acridine Fluorophore Family

Building on the success of Acridine Orange, researchers began to synthesize and investigate other acridine derivatives to develop probes with new specificities and improved photophysical properties.

-

Quinacrine and Quinacrine Mustard: In the early days of cytogenetics, Caspersson's group pioneered the use of quinacrine and its derivative, quinacrine mustard, for chromosome staining.[5] These compounds preferentially bind to AT-rich regions of DNA, producing a specific pattern of bright and dark bands (Q-bands) along the chromosomes, which was a foundational technique for chromosome identification and analysis.[5]

-

9-Aminoacridine: This derivative has been characterized as a valuable fluorescent probe for measuring transmembrane pH gradients.[9] Its fluorescence is quenched upon protonation, allowing researchers to monitor changes in pH across biological membranes.

-

Modern Derivatives for Ion Sensing: The versatility of the acridine core has been exploited to create a wide range of fluorescent chemosensors. By attaching specific chelating groups to the acridine ring, scientists have developed probes capable of detecting various cations (e.g., Cu²⁺, Al³⁺, Hg²⁺, Fe³⁺) and anions (e.g., ClO⁻, F⁻, H₂PO₄⁻).[10] These probes are designed to exhibit a change in their fluorescence intensity or wavelength upon binding to the target ion.

The table below provides a summary of various acridine derivatives and their applications.

| Acridine Derivative | Primary Target / Application | Mechanism / Property |

| Acridine Orange | DNA, RNA, Acidic Organelles | Metachromatic fluorescence (Green for dsDNA, Red for RNA/ssDNA)[6] |

| Quinacrine/Quinacrine Mustard | AT-rich DNA regions | Chromosome Q-banding[5] |

| 9-Aminoacridine | pH gradients | pH-dependent fluorescence quenching[9] |

| Substituted Acridines | Various Metal Cations (Cu²⁺, Al³⁺, etc.) | Ion-specific chelation leading to fluorescence change[10] |

| Acridine-based Hybrids | Specific Biomolecules | Enhanced properties (solubility, targeting) for bioimaging[11][12] |

Experimental Protocols

Protocol: Differential Staining of DNA and RNA with Acridine Orange

This protocol is designed for visualizing DNA and RNA in cultured cells using fluorescence microscopy.

Materials:

-

Acridine Orange stock solution (1 mg/mL in deionized water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with blue excitation filter (e.g., 488 nm) and green/red emission filters.

Procedure:

-

Cell Seeding: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Remove the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL in PBS). Incubate the cells with the AO working solution for 15 minutes at room temperature, protected from light.

-

Final Wash: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Visualization: Immediately visualize the cells under a fluorescence microscope. The cell nuclei should appear green, while the cytoplasm and nucleoli will appear red or orange.

Protocol: Cell Viability Assay using Acridine Orange and Ethidium Bromide (AO/EB)

This dual-staining method distinguishes between viable, apoptotic, and necrotic cells. AO stains all cells, while Ethidium Bromide (EB), a membrane-impermeant dye, only enters cells with compromised membranes.

Materials:

-

AO/EB staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS).

-

Cell suspension.

-

Fluorescence microscope.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.

-

Staining: Add 1-2 µL of the AO/EB staining solution to 20-25 µL of the cell suspension and mix gently.

-

Incubation: Incubate for 5 minutes at room temperature, protected from light.

-

Visualization: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope.

-

Viable cells: Uniform green nucleus with intact structure.

-

Early Apoptotic cells: Bright green nucleus showing chromatin condensation or fragmentation.

-

Late Apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.

-

Necrotic cells: Uniformly orange-to-red nucleus with no signs of chromatin condensation.

-

Visualizing Experimental Workflows and Mechanisms

Workflow for AO/EB Cell Viability Assay

Caption: Workflow for cell viability analysis using Acridine Orange/Ethidium Bromide staining.

Modern Frontiers: Theranostics and Advanced Synthesis

The unique properties of acridines, particularly their ability to preferentially accumulate in the acidic environment of tumor cells and lysosomes, have propelled them into the field of theranostics—the integration of diagnostics and therapeutics.[3]

Photodynamic Therapy (PDT): Acridine Orange is being investigated as a photosensitizer for PDT. In this approach, the dye accumulates in cancer cells. When irradiated with light of a specific wavelength (e.g., blue light), the excited AO transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS).[1] These ROS induce oxidative stress, damage lipid membranes, and ultimately lead to cancer cell death.[1]

Mechanism of Acridine Orange-Based Photodynamic Therapy

Caption: Simplified mechanism of Acridine Orange in photodynamic therapy (PDT).

Synthesis of the Acridine Core

The functionalization and development of new acridine probes are underpinned by robust chemical synthesis methods. The Bernthsen acridine synthesis is a classic method involving the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of zinc chloride. More modern methods allow for the efficient, one-step synthesis of various substituted acridines from commercially available starting materials, facilitating the development of novel probes with tailored properties.[10][13][14]

Generalized Bernthsen Acridine Synthesis

Caption: A generalized scheme for the Bernthsen synthesis of the acridine core.

Conclusion

The history of acridine compounds is a compelling narrative of chemical evolution, tracing their path from industrial dyes to indispensable tools in the life sciences. Acridine Orange, with its unique metachromatic properties, revolutionized cell staining and continues to be a workhorse in laboratories worldwide for analyzing nucleic acids and acidic organelles. The development of a diverse family of acridine derivatives has further expanded their application to ion sensing, chromosome analysis, and, more recently, cancer theranostics. As synthetic methodologies become more advanced and our understanding of photophysics deepens, the development of novel acridine-based hybrid dyes with enhanced brightness, photostability, and target specificity will undoubtedly continue, securing their place at the forefront of biological imaging and diagnostics for the foreseeable future.[11][12]

References

- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. intactone.com [intactone.com]

- 7. Acridine Orange | AAT Bioquest [aatbio.com]

- 8. Acridine Orange | MI [microbiology.mlsascp.com]

- 9. Characterization of 9-aminoacridine interaction with chromatophore membranes and modelling of the probe response to artificially induced transmembrane delta pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Recent Advances in the Synthesis and Optical Applications of Acridine-based Hybrid Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Pre-column Derivatization of Fatty Acids using 4-(Bromomethyl)-9-chloroacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive quantification of fatty acids in biological and pharmaceutical samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol outlines a pre-column derivatization procedure employing 4-(Bromomethyl)-9-chloroacridine as a fluorescent labeling agent. This method offers high sensitivity and is suitable for the analysis of a wide range of fatty acids. Included are a comprehensive experimental protocol, a summary of expected quantitative performance, and a visual representation of the experimental workflow.

Introduction

The analysis of fatty acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, due to their roles as metabolic intermediates, signaling molecules, and biomarkers for various diseases. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for fatty acid analysis, offering high sensitivity and selectivity. However, most fatty acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable their detection.

This compound is a fluorescent labeling reagent that reacts with the carboxylic acid moiety of fatty acids to form highly fluorescent ester derivatives. These derivatives can be separated by reversed-phase HPLC and detected with high sensitivity, allowing for the quantification of fatty acids at low concentrations. This application note provides a starting protocol for the derivatization and subsequent HPLC analysis of fatty acids using this reagent.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.

Reagents and Materials

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid)

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium carbonate (K₂CO₃)

-

18-Crown-6

-

Chloroform

-

Nitrogen gas supply

-

HPLC system with a fluorescence detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Vortex mixer

-

Heating block or water bath

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve each fatty acid standard in chloroform to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed fatty acid working standard solution by diluting the stock solutions with chloroform to a final concentration suitable for creating a calibration curve (e.g., in the range of 1-100 µg/mL).

Sample Preparation (General Guideline)

Biological samples (e.g., plasma, serum, tissue homogenates) require lipid extraction prior to derivatization. A common method is the Folch extraction or a solid-phase extraction (SPE) protocol designed for lipid isolation. The final lipid extract should be dried under a stream of nitrogen and reconstituted in chloroform.

Derivatization Protocol

-

Reaction Setup: In a clean, dry reaction vial, add 100 µL of the fatty acid standard mixture or the reconstituted sample extract.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: To the dried residue, add:

-

100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

50 µL of a 5 mg/mL solution of potassium carbonate in water (acts as a base).

-

20 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile (acts as a phase-transfer catalyst).

-

-

Reaction: Tightly cap the vial, vortex briefly, and heat at 60°C for 45 minutes in a heating block or water bath.

-

Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with 730 µL of the initial mobile phase (e.g., 85% acetonitrile in water) to a final volume of 1 mL.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC-Fluorescence Detection Conditions

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-20 min: 85% B to 100% B (linear gradient)

-

20-30 min: Hold at 100% B (isocratic)

-

30.1-35 min: Return to 85% B and equilibrate for the next injection

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 335 nm

-

Emission: 469 nm

-

Note: These wavelengths are based on the fluorescence of similar acridine derivatives and may require optimization for the specific fatty acid-4-(Bromomethyl)-9-chloroacridine adducts.

-

Data Presentation

The following table summarizes the expected quantitative data for the analysis of several common fatty acids using this method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Fatty Acid | Common Name | Retention Time (min) (Representative) | LOD (pmol) (Representative) | LOQ (pmol) (Representative) | Linearity (R²) (Representative) |

| C16:0 | Palmitic Acid | 12.5 | 0.5 | 1.5 | >0.999 |

| C18:0 | Stearic Acid | 15.8 | 0.6 | 1.8 | >0.999 |

| C18:1n9 | Oleic Acid | 14.2 | 0.5 | 1.5 | >0.999 |

| C18:2n6 | Linoleic Acid | 13.1 | 0.4 | 1.2 | >0.999 |

| C20:4n6 | Arachidonic Acid | 11.9 | 0.4 | 1.2 | >0.999 |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in this analytical method.

Application Note & Protocol: Fluorescence Derivatization of Carboxylic Acids with 4-(Bromomethyl)-9-chloroacridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of carboxylic acids with 4-(bromomethyl)-9-chloroacridine for sensitive fluorescence detection in High-Performance Liquid Chromatography (HPLC). This method is applicable for the quantitative analysis of various carboxylic acids, including fatty acids, in complex biological and pharmaceutical matrices.

Introduction

The quantitative analysis of carboxylic acids is crucial in many areas of research, including drug development, clinical diagnostics, and food science. Many carboxylic acids lack a suitable chromophore or fluorophore for sensitive detection by HPLC. Chemical derivatization converts these non-absorbing or weakly absorbing compounds into derivatives with high molar absorptivity or fluorescence, significantly enhancing detection sensitivity and selectivity.[1][2][3] this compound is a fluorescent labeling reagent that reacts with the carboxyl group of acids to form highly fluorescent ester derivatives. The bromomethyl group acts as a reactive site for nucleophilic substitution by the carboxylate anion, a reaction often facilitated by a catalyst in an aprotic solvent.[4][5] This application note provides a comprehensive protocol for this derivatization, followed by HPLC separation and fluorescence detection.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. Please note that these values are illustrative and should be determined experimentally for each specific carboxylic acid and matrix.

| Parameter | Expected Range |

| Limit of Detection (LOD) | 0.1 - 5.0 pmol |

| Limit of Quantification (LOQ) | 0.5 - 15.0 pmol |

| Linearity (r²) | > 0.999 |

| Derivatization Yield | > 95% |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 5% |

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetone (ACS grade)

-

Reagents: this compound, Potassium Carbonate (K₂CO₃), 18-Crown-6

-

Standards: Carboxylic acid standards of interest

-

Sample Preparation: As required for the specific matrix (e.g., liquid-liquid extraction, solid-phase extraction)

Derivatization Procedure

This protocol is adapted from established methods for similar fluorescent labeling agents.[6][7]

-

Sample/Standard Preparation:

-

Prepare stock solutions of carboxylic acid standards in acetonitrile (e.g., 1 mg/mL).

-

Prepare working standard solutions by serial dilution of the stock solutions.

-

For samples, perform necessary extraction and clean-up procedures to isolate the carboxylic acids. The final sample extract should be in acetonitrile.

-

-

Derivatization Reaction:

-

To a 2 mL microcentrifuge tube, add 100 µL of the sample or standard solution in acetonitrile.

-

Add 50 µL of a 1 mg/mL solution of this compound in acetone.

-

Add 10 µL of a 1 mg/mL solution of 18-crown-6 in acetone.

-

Add approximately 2 mg of anhydrous potassium carbonate.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the potassium carbonate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-Fluorescence Detection

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of a wide range of carboxylic acid derivatives.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution Program:

-

0-5 min: 60% B

-

5-20 min: Gradient to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: Gradient back to 60% B

-

26-30 min: Hold at 60% B for column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Fluorescence Detection:

-

Excitation Wavelength (λex): To be determined experimentally. Based on the acridine structure, a starting point would be in the range of 360-380 nm.

-

Emission Wavelength (λem): To be determined experimentally. A starting point would be in the range of 420-450 nm.

-

Visualizations

Chemical Derivatization Pathway

Caption: Reaction mechanism for the derivatization of a carboxylic acid.

Experimental Workflow

Caption: Workflow from sample preparation to data analysis.

Logical Relationship of Method Development

Caption: Key parameters for method optimization.

References

- 1. digscholarship.unco.edu [digscholarship.unco.edu]

- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. cerealsgrains.org [cerealsgrains.org]

- 6. A new fluorogenic reagent for labelling carboxylic acids in hplc (2002) | Evagelos Gikas | 10 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Amino Acids in Biological Samples with 4-(Bromomethyl)-9-chloroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Alterations in amino acid profiles can serve as biomarkers for various diseases and are essential for monitoring therapeutic responses. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method for amino acid quantification. This often requires pre-column derivatization to introduce a fluorophore to the amino acid molecules, as most amino acids lack native fluorescence.

This document outlines a detailed, albeit hypothetical, protocol for the quantitative analysis of amino acids in biological samples using 4-(Bromomethyl)-9-chloroacridine as a fluorescent labeling reagent. While the synthesis of acridine-amino acid derivatives has been reported for other applications, such as anticancer research, its use as a pre-column derivatization agent for quantitative HPLC analysis is not yet well-established in the literature.[1][2] The protocols and data presented here are based on established principles of fluorescent derivatization and HPLC analysis and are intended to serve as a foundational guide for method development and validation.[3][4][5]

Principle of the Method